molecular formula C10H13ClOS B12993736 5-Chloro-2-isobutoxybenzenethiol

5-Chloro-2-isobutoxybenzenethiol

Cat. No.: B12993736
M. Wt: 216.73 g/mol
InChI Key: FLKWIGMCELOSLP-UHFFFAOYSA-N
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Description

5-Chloro-2-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13ClOS It is a derivative of benzenethiol, where the hydrogen atom in the thiol group is replaced by a chlorine atom at the 5th position and an isobutoxy group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isobutoxybenzenethiol typically involves the substitution reaction of 5-chlorobenzenethiol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isobutoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-isobutoxybenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isobutoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and isobutoxy group may also contribute to the compound’s overall reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group.

    5-Chloro-2-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of an isobutoxy group.

    5-Chloro-2-propoxybenzenethiol: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness

5-Chloro-2-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

5-chloro-2-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13ClOS/c1-7(2)6-12-9-4-3-8(11)5-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

FLKWIGMCELOSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)S

Origin of Product

United States

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